Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Description
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a chiral ester derivative featuring a propanoate backbone substituted with an amino group and a 3,4-dichlorophenyl moiety. Its structure combines a polar amino group for hydrogen bonding and a lipophilic dichlorophenyl ring, making it a candidate for pharmaceutical or agrochemical applications. The methyl ester enhances solubility in organic solvents, while the 3,4-dichloro substitution likely contributes to electron-withdrawing effects, influencing stability and reactivity .
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWKSTSGBJNLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate typically involves the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the dichlorophenyl group enhances its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Groups
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride
- Key Differences: Replaces the amino group with a methylamino group and exists as a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility, a common strategy in drug formulation .
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Key Differences : Contains a 3,4-dichlorophenethylamine backbone with a pyrrolidinyl group.
- Implications : The ethylamine linker and dihydrobromide salt enhance polarity and solubility. This compound is a σ-1 receptor ligand, suggesting neuropharmacological applications distinct from the ester-based target compound .
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
- Key Differences : Substitutes 3,4-dichloro with 2-bromo-4-fluoro groups and has an acetate backbone.
- Implications : Halogen positioning (ortho vs. para) alters steric and electronic effects. Bromine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity enhances stability .
Functional Group Variations
Chlorfenapyr (prop)
- Key Differences : Pyrrole-3-carbonitrile core with chlorophenyl and bromine substituents.
- Implications : As a pro-insecticide, chlorfenapyr relies on metabolic activation to exert toxicity, contrasting with the target compound’s direct ester functionality. Its agrochemical use highlights divergent applications despite shared halogenated motifs .
3-(2-Methoxyphenyl)propanoic acid
- Key Differences: Propanoic acid derivative with a methoxy group instead of amino and dichlorophenyl groups.
- Implications : The carboxylic acid group increases hydrophilicity, while methoxy provides electron-donating effects. Such differences limit direct pharmacological overlap but underscore the role of functional groups in tuning properties .
Comparative Data Table
Research Findings and Implications
- Halogen Effects: The 3,4-dichloro configuration in the target compound enhances lipophilicity and electron-withdrawing effects, favoring membrane permeability and stability. Comparatively, 2-bromo-4-fluoro substitution (as in Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate) introduces steric bulk and polarizability, altering binding kinetics .
- Salt Forms : Hydrochloride or dihydrobromide salts (e.g., BD 1008) improve solubility but may limit blood-brain barrier penetration compared to neutral esters .
- Agrochemical vs. Pharmaceutical Use: While chlorfenapyr leverages halogenation for pesticidal activity, the target compound’s amino-ester structure aligns more with CNS drug candidates, emphasizing functional group-driven application divergence .
Biological Activity
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a dichlorophenyl group and an amino group, which contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 227.12 g/mol. The presence of the dichlorophenyl moiety enhances its hydrophobic interactions, facilitating binding to various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid synthesis. This inhibition could hinder bacterial growth, making it a candidate for antibacterial drug development.
- Receptor Interactions : The amino group allows for hydrogen bonding and electrostatic interactions with receptors, while the dichlorophenyl group increases binding affinity through hydrophobic interactions.
Biological Activity Overview
This compound has been studied for various biological activities:
-
Antibacterial Activity :
- Exhibits significant antibacterial properties by inhibiting the growth of certain bacteria through its action on ENR.
- Potential applications in developing new antibiotics.
-
Neurological Effects :
- Investigated for effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- The dichlorophenyl moiety enhances affinity for specific receptors involved in neurological pathways.
- Anticancer Potential :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antibacterial | Non-competitive inhibitor of ENR | |
| Neurological | Potential effects on neurotransmitter systems | |
| Anticancer | Cytotoxic effects observed in preliminary studies |
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt fatty acid synthesis critical for bacterial survival. Further research is ongoing to optimize this compound for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
